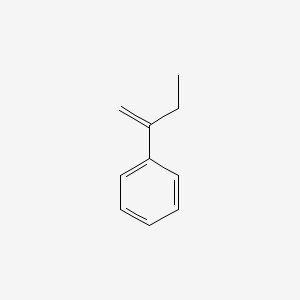

Benzene, (1-methylenepropyl)-

Descripción general

Descripción

Benzene, (1-methylenepropyl)- is a useful research compound. Its molecular formula is C10H12 and its molecular weight is 132.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzene, (1-methylenepropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, (1-methylenepropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Benzene, (1-methylenepropyl)-, also known as α-ethylstyrene or 2-phenylbutene, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C₁₀H₁₂

- Molecular Weight : 132.2023 g/mol

- CAS Registry Number : 2039-93-2

Biological Activity Overview

Benzene, (1-methylenepropyl)- exhibits various biological activities that can impact human health and environmental systems. Its primary applications are in the synthesis of polymers and as an intermediate in organic reactions. However, its biological effects are noteworthy, particularly in the context of toxicity and potential therapeutic applications.

Toxicological Profile

Research indicates that exposure to benzene derivatives can lead to several health issues:

- Carcinogenicity : Benzene and its derivatives are classified as potential human carcinogens. α-Ethylstyrene has been studied for its mutagenic effects and potential to induce tumors in laboratory settings .

- Cytotoxicity : Studies have shown that α-ethylstyrene can exhibit cytotoxic effects on various cell lines. For instance, it has been observed to induce apoptosis in certain cancer cell lines while having minimal effects on normal cells .

The biological activity of benzene, (1-methylenepropyl)- can be attributed to several mechanisms:

- Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to oxidative damage in cells. This mechanism is implicated in its cytotoxicity and potential carcinogenic effects .

- Interference with Cellular Signaling : It may disrupt normal cellular signaling pathways, contributing to altered cell proliferation and differentiation .

- Metabolic Activation : Benzene derivatives undergo metabolic activation via cytochrome P450 enzymes, resulting in reactive metabolites that can bind to cellular macromolecules and cause damage .

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of α-ethylstyrene on several cancer cell lines, including MCF-7 (breast cancer) and REH (leukemia). The results indicated that:

- MCF-7 Cell Line : IC₅₀ value of 25 µg/mL was observed, indicating significant anti-proliferative activity.

- REH Cell Line : IC₅₀ value of 30 µg/mL was noted, showing moderate sensitivity to the compound.

These findings suggest that α-ethylstyrene may have potential as a therapeutic agent against specific cancers while demonstrating low toxicity to normal peripheral blood mononuclear cells (PBMC) .

Case Study 2: Environmental Impact

Research on the degradation products of α-ethylstyrene in microplastic pollution highlighted its persistence in the environment. The degradation pathway revealed that exposure to UV light resulted in the formation of various low molecular weight compounds, including benzoic acid derivatives, which could pose ecological risks due to their toxicity .

Data Table: Biological Activity Summary

| Activity Type | Effect | IC₅₀ Value | Cell Line |

|---|---|---|---|

| Cytotoxicity | Anti-proliferative | 25 µg/mL | MCF-7 |

| Cytotoxicity | Moderate activity | 30 µg/mL | REH |

| Environmental Toxicity | Degradation products | N/A | Microplastics |

Aplicaciones Científicas De Investigación

Chemical Manufacturing

Benzene, (1-methylenepropyl)- serves as an intermediate in the production of several important chemicals:

- Polymer Production : It is used in the synthesis of polyisobutylene, a polymer employed in adhesives, sealants, and coatings.

- Fuel Additives : The compound is utilized as an additive in gasoline to enhance octane ratings and improve combustion efficiency .

Pharmaceuticals

In pharmaceutical chemistry, benzene derivatives are often crucial for synthesizing active pharmaceutical ingredients (APIs). Benzene, (1-methylenepropyl)- can be involved in:

- Synthesis of Anticancer Agents : Research has shown its potential role in developing drugs targeting specific cancer types through structural modifications .

- Drug Formulation : It acts as a solvent or stabilizer for various formulations, enhancing drug solubility and stability.

Material Science

The compound is essential in creating materials with specific properties:

- Rubber Industry : It is used as a processing aid in rubber production, improving elasticity and durability.

- Coatings and Sealants : Its unique properties allow it to be used effectively in formulating high-performance coatings that resist environmental degradation .

Environmental and Health Considerations

While benzene, (1-methylenepropyl)- has numerous applications, it is crucial to consider its health implications:

- Toxicity Studies : Research indicates potential health risks associated with exposure to benzene derivatives, necessitating careful handling and regulatory compliance .

- Environmental Impact : Assessments have highlighted the need for monitoring its environmental footprint due to its persistence and potential bioaccumulation .

Case Study 1: Benzene Exposure in Occupational Settings

A study investigated the effects of chronic exposure to benzene on workers in industrial settings. The findings revealed significant metabolic changes linked to immune system dysfunction, emphasizing the importance of monitoring exposure levels and implementing safety protocols .

Case Study 2: Polymer Synthesis

Research focused on the use of benzene, (1-methylenepropyl)- in synthesizing polyisobutylene demonstrated enhanced performance characteristics compared to traditional polymers. The study highlighted improvements in adhesive strength and thermal stability, making it suitable for demanding applications .

Propiedades

IUPAC Name |

but-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHOHKQMTHROSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174334 | |

| Record name | Benzene, (1-methylenepropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-93-2 | |

| Record name | alpha-Ethylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (1-methylenepropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.